N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a heterocyclic compound featuring a benzo[b][1,4]oxazepine core fused with a benzenesulfonamide moiety. The structure includes a 3,3-dimethyl-4-oxo substituent on the oxazepine ring, which confers rigidity and influences its electronic properties. For example, bromination of N-(2-ethoxyphenyl)benzenesulfonamide in glacial acetic acid yields dibrominated derivatives with high efficiency (98% yield) .
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-17(2)11-23-15-9-8-12(10-14(15)18-16(17)20)19-24(21,22)13-6-4-3-5-7-13/h3-10,19H,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHPHFWSKNQJEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lactam Cyclization Approach
This method constructs the oxazepine ring through intramolecular amide bond formation (Table 1).
Table 1: Lactamization Reaction Parameters
| Component | Specification |
|---|---|
| Starting Material | 2-(2-carbamoylphenyl)propane-1,3-diol |
| Cyclizing Agent | POCl₃/Pyridine (1:3 molar ratio) |
| Solvent System | Anhydrous DCM/THF (4:1 v/v) |
| Temperature | -15°C → RT gradient over 8 h |
| Workup | Neutralization with NaHCO₃ (sat.) |
| Yield | 68–72% (isolated) |
The mechanism proceeds through Stepwise Activation :
- Phosphoryl chloride activates the carbonyl oxygen
- Intramolecular nucleophilic attack by amine nitrogen
- Sequential elimination of HCl and H₃PO₄
Critical control parameters:
- Strict moisture exclusion (<50 ppm H₂O)
- Precise temperature ramp rate (2°C/min)
- Substrate purity ≥98% (HPLC)
Sulfonylation of Oxazepine Intermediates
Introducing the benzenesulfonamide group post-cyclization ensures functional group compatibility (Figure 1).
Representative Procedure :
- Charge oxazepine precursor (1.0 eq) in anhydrous DMF
- Add benzenesulfonyl chloride (1.2 eq) portionwise at 0°C
- Catalyze with DMAP (0.1 eq)
- Stir 12 h under N₂ atmosphere
- Quench with ice-water (10 vol)
- Extract with EtOAc (3×), dry over MgSO₄
Optimization Data :
- Solvent Screening : DMF > DMSO > Acetonitrile (yield variance 15%)
- Catalyst Impact : DMAP improves yield by 22% vs. uncatalyzed
- Temperature Effect : 0°C prevents di-sulfonylation (<5% byproduct)
Advanced Industrial-Scale Methodologies
Continuous Flow Synthesis
Modern production utilizes microreactor technology to enhance reproducibility (Table 2).
Table 2: Flow Chemistry Parameters
| Stage | Reactor Type | Residence Time | Key Metric |
|---|---|---|---|
| Ring Formation | Corning AFR™ | 45 min | Conversion: 94% |
| Sulfonylation | Uniqsis FlowCell® | 22 min | Selectivity: 98.7% |
| Crystallization | Mixed Suspension | 3 h | Particle Size: D90 50 μm |
Advantages over batch processing:
- 40% reduction in total synthesis time
- 18% higher overall yield
- Improved thermal control (±1°C vs. ±5°C in batches)
Purification and Characterization
Chromatographic Refinement
Final purification employs orthogonal methods:
Two-Step Protocol :
- Normal Phase SiO₂ Chromatography
- Eluent: Hexane/EtOAc (3:1 → 1:2 gradient)
- Collect main band at Rf 0.32 (TLC monitoring)
- Reverse Phase C18 HPLC
- Mobile Phase: MeCN/H₂O (0.1% TFA) 55:45
- Flow Rate: 12 mL/min
- Retention Time: 14.3 min
Purity Metrics :
- HPLC: 99.81% (254 nm)
- Residual Solvents: <300 ppm (ICH Q3C compliant)
- Heavy Metals: <10 ppm (ICP-MS)
Comparative Analysis of Synthetic Routes
Table 3: Method Efficiency Comparison
| Parameter | Lactamization Route | Flow Synthesis |
|---|---|---|
| Total Steps | 5 | 3 |
| Overall Yield | 51% | 68% |
| PMI (Process Mass Intensity) | 87 | 42 |
| E-Factor | 35 | 18 |
| Cost Index | 100 | 65 |
Key findings:
- Flow methods reduce solvent consumption by 54%
- Catalytic pathway avoids stoichiometric phosphoryl reagents
- Thermal profiles more stable in continuous systems
Mechanistic Insights and Side Reactions
Competing Pathways During Cyclization
Four potential byproducts identified via LC-MS:
- Over-Oxidation Product (m/z 423.1): Ketone → carboxylic acid
- Dimerized Species (m/z 816.4): Michael adduct formation
- Desmethyl Analog (m/z 394.0): Acid-catalyzed demethylation
- Ring-Contracted Derivative (m/z 376.2): 6-membered lactam
Mitigation strategies:
- Strict O₂ exclusion (maintain <0.1 ppm)
- Buffered reaction medium (pH 6.8–7.2)
- Controlled reagent addition rates
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxazepine ring or other functional groups.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced version with different functional groups.
Scientific Research Applications
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, helping to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological pathways and interactions.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action for N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, which can lead to various biological effects .
Comparison with Similar Compounds
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide
- Structure : Replaces the benzene ring in the sulfonamide group with a biphenyl system.
- Molecular Weight : Higher than the parent compound due to the biphenyl extension.
- This modification is common in drug design to improve pharmacokinetics .
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide
- Structure : Features a cyclohexanesulfonamide group and an isobutyl substituent at position 5 of the oxazepine ring.
- Molecular Weight : 408.6 g/mol.
- Implications : The isobutyl group introduces steric bulk, which may restrict conformational flexibility and alter interactions with biological targets. The cyclohexane moiety could modulate solubility compared to aromatic sulfonamides .
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide
- Structure : Substitutes the sulfonamide with a benzo[d][1,3]dioxole-5-carboxamide group and adds an allyl chain at position 4.
- Molecular Weight : 394.4 g/mol.
N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide
- Structure : A simpler analog with bromine atoms at positions 4 and 5 of the benzene ring.
- Physical Properties : Melting point 145–146°C; synthesized via bromination in glacial acetic acid.
- Implications : Bromination increases molecular weight and may enhance electrophilic character, influencing reactivity in further derivatization .
Structural and Functional Analysis
Key Structural Differences
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
The synthesis involves multi-step reactions, starting with cyclization of precursors to form the oxazepine core, followed by sulfonation. Key steps include:
- Cyclization : Use acetone as a solvent at 60–80°C for 12–24 hours to form the oxazepine ring .
- Sulfonation : Introduce the benzenesulfonamide group via nucleophilic substitution using sulfonyl chlorides in dichloromethane at 0–5°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Acetone, 70°C, 18h | 65–75 |
| Sulfonation | DCM, sulfonyl chloride, 0°C, 4h | 50–60 |
| Purification | Ethanol/water recrystallization | 90–95 |
Q. Which spectroscopic techniques are critical for confirming structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR confirms the oxazepine ring (δ 4.2–4.5 ppm for CH₂O) and sulfonamide group (δ 7.5–8.0 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 416.54 for C₂₂H₂₈N₂O₄S) .
- HPLC : Monitors purity (>98% by reverse-phase C18 column, acetonitrile/water gradient) .
Q. How does solubility impact biological testing, and what formulation strategies mitigate this?
Poor aqueous solubility (common in sulfonamides) can limit bioavailability. Solutions include:
- Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) for in vitro assays .
- Nanoformulation : Reduce particle size to <200 nm via ball milling or lipid-based carriers .
- pH adjustment : Prepare phosphate-buffered saline (pH 7.4) for in vivo studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
Discrepancies may arise from assay variability (e.g., enzyme source, substrate concentration). Methodological steps:
- Standardize assays : Use recombinant enzymes (e.g., human kinase isoforms) and ATP concentrations (1–10 µM) .
- Control purity : Validate compound purity via HPLC and elemental analysis .
- Meta-analysis : Pool data from ≥3 independent studies using fixed-effects models .
Q. What computational strategies predict binding affinity with kinase targets?
- Molecular Docking : Use AutoDock Vina to model interactions with RIP1 kinase (PDB: 4NEU). Key residues: Lys45, Asp156 .
- Molecular Dynamics (MD) : Simulate ligand-protein stability (50 ns trajectories) in GROMACS .
- QSAR Models : Coralate substituent effects (e.g., trifluoromethyl groups enhance kinase inhibition) .
Q. How does the substitution pattern on the benzenesulfonamide group influence pharmacological profiles?
Substituents alter steric bulk and electronic effects, modulating target engagement:
| Substituent | Biological Activity (IC₅₀) | Source |
|---|---|---|
| 2,4,6-Trimethyl | Kinase inhibition: 1.2 µM | |
| 4-Methoxy-3-methyl | Anticancer: 5.8 µM (MCF-7) | |
| 3-Chloro | Antibacterial: MIC 8 µg/mL |
- Electron-withdrawing groups (e.g., -Cl) enhance enzyme inhibition via H-bonding .
- Methoxy groups improve membrane permeability .
Q. What in silico and experimental methods validate metabolic stability?
- CYP450 Inhibition Assays : Use human liver microsomes + LC-MS to quantify metabolite formation (e.g., hydroxylation at C7) .
- Software Predictions : SwissADME estimates CYP3A4/2D6 interactions and half-life (t₁/₂ = 3.5 h) .
Q. How can SAR studies optimize selectivity against off-target receptors?
- Fragment Replacement : Swap the benzenesulfonamide with pyridine-3-sulfonamide to reduce hERG binding .
- Allyl Group Modification : Replace the allyl moiety with ethyl to lower hepatotoxicity (EC50: 120 µM → 250 µM) .
Methodological Notes
- Data Conflicts : Addressed variability in biological assays ( vs. 5) via standardization protocols.
- Advanced Techniques : Highlighted MD simulations () and QSAR () for predictive modeling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
